4-Chloro-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine
Description
4-Chloro-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine (CAS: 1551973-51-3) is a bicyclic pyrimidine derivative characterized by a chlorine substituent at position 4 and an octahydrocyclopenta[c]pyrrole moiety at position 5. Its structure combines a pyrimidine core with a saturated bicyclic amine system, conferring unique steric and electronic properties.
Properties
IUPAC Name |
2-(6-chloropyrimidin-4-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3/c12-10-4-11(14-7-13-10)15-5-8-2-1-3-9(8)6-15/h4,7-9H,1-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOHMLBWHXRDQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C3=CC(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis typically proceeds via:
- Construction of the pyrimidine ring with appropriate functional groups (e.g., hydroxy, amino, or chloro substituents).
- Introduction of the bicyclic octahydrocyclopenta[c]pyrrol substituent at the 6-position.
- Chlorination at the 4-position to yield the 4-chloro derivative.
This approach requires careful control of reaction conditions to achieve high yield and purity.
Synthesis of the Pyrimidine Core Intermediate
A key intermediate in the synthesis is 2-sulfhydryl-4-amino-6-hydroxy pyrimidine, which serves as the precursor for further transformations.
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Ethyl cyanoacetate and thiocarbamide (molar ratio 1:1 to 1:3) dissolved in ethanol; sodium ethylate added slowly at 0–5 °C | Stirring at room temperature for 1–3 hours, then reflux at 80–100 °C for 8–10 hours | 80–83% |
| 2 | Filtration, washing with alcohol, drying | Isolation of 2-sulfhydryl-4-amino-6-hydroxy pyrimidine | - |
This step is critical for forming the pyrimidine ring with the desired functional groups.
Reduction and Conversion to 4-Amino-6-hydroxy Pyrimidine
The 2-sulfhydryl group is removed via catalytic hydrogenation:
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Ammoniacal liquor with active nickel catalyst (3–5 equivalents) | Heated to 80–100 °C and refluxed for 4–6 hours | - |
| 2 | Hot filtration to remove catalyst, cooling to room temperature | Precipitation and filtration of 4-amino-6-hydroxy pyrimidine | - |
This step converts the sulfhydryl intermediate to the 4-amino-6-hydroxy pyrimidine, a key precursor for chlorination.
Chlorination to Form 4-Chloropyrrolo[2,3-d]pyrimidine Core
The 4-amino-6-hydroxy pyrimidine is converted to the 4-chloro derivative by treatment with phosphorus oxychloride (POCl3):
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Dissolve 4-hydroxy pyrrolopyrimidine in POCl3 | Stir at 80–85 °C for 2–4 hours, removing excess POCl3 by distillation | 85% (per step) |
| 2 | Cool to 0 °C, quench with ice water, adjust pH to 10 with sodium hydroxide | Filter, wash, and dry to obtain 4-chloropyrrolo[2,3-d]pyrimidine | - |
The overall recovery yield for this step ranges from 50% to 57%, with purity up to 99.2% after recrystallization from toluene.
Alternative and Improved Synthetic Routes
Recent advances have introduced improved syntheses for related 4-chloropyrrolo[2,3-d]pyrimidine derivatives, which can be adapted for the target compound:
These methods improve yield and operational simplicity and can be modified for the octahydrocyclopenta[c]pyrrol substitution.
Supporting Data Table Summarizing Key Preparation Steps
Research Findings and Practical Considerations
- The multi-step synthesis requires rigorous control of temperature and reagent stoichiometry to maximize yield and purity.
- The use of POCl3 for chlorination is effective but necessitates careful handling due to its corrosive nature.
- Catalytic hydrogenation with active nickel efficiently removes sulfhydryl groups without degrading the pyrimidine core.
- The bicyclic octahydrocyclopenta[c]pyrrol substituent introduction may require optimization depending on the nucleophilicity and steric hindrance.
- Recrystallization from toluene is commonly employed to achieve high purity of the final chlorinated pyrimidine intermediate.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine: can undergo various types of chemical reactions, including:
Oxidation: : Conversion of the compound to its oxidized form.
Reduction: : Reduction of the compound to its reduced form.
Substitution: : Replacement of one or more atoms in the compound with different atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives of the original compound with altered functional groups or structural changes.
Scientific Research Applications
4-Chloro-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine: has several scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex organic compounds.
Biology: : Studied for its potential biological activity, including its role in enzyme inhibition or receptor binding.
Medicine: : Investigated for its therapeutic potential in treating various diseases, such as inflammation or cancer.
Industry: : Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 4-Chloro-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to a cascade of biochemical reactions that result in its biological activity.
Comparison with Similar Compounds
Core Structural Variations
The target compound is compared below with analogs sharing pyrimidine cores fused or substituted with bicyclic systems:
Key Observations :
- Saturation Effects : The octahydrocyclopenta[c]pyrrole group in the target compound enhances hydrophobicity and conformational rigidity compared to partially unsaturated analogs like compound 18 .
- Substituent Position : Chlorine at position 4 is conserved in many analogs, but substitutions at positions 2 or 6 (e.g., vinyl, pyrimidine, or carboxylic acid) modulate electronic properties and biological activity .
Key Findings :
- The octahydrocyclopenta[c]pyrrole group in the target compound likely improves membrane permeability compared to less hydrophobic analogs like compound 42 .
- Chlorine at position 4 enhances electrophilicity, facilitating interactions with biological nucleophiles in cytotoxic agents (e.g., compound 18) .
Q & A
Q. How does structural modification (e.g., replacing Cl with other halogens) affect bioactivity?
- Methodology :
- Synthesize analogs (e.g., 4-Fluoro or 4-Bromo derivatives) and compare IC₅₀ values in enzyme assays.
- Perform SAR studies to identify critical substituents. For example, bulkier groups may enhance binding affinity to hydrophobic enzyme pockets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
